4-Bromo-1-methyl-2-nitronaphthalene (CAS: 63017-86-7) is a highly functionalized, trisubstituted naphthalene building block engineered for orthogonal synthetic workflows in pharmaceutical and materials research. It features a C4 bromine atom primed for transition-metal-catalyzed cross-coupling, a C2 nitro group that serves as both a directing group and a reducible amine precursor, and a C1 methyl group that provides critical steric shielding and a handle for late-stage benzylic functionalization. For industrial and laboratory buyers, procuring this specific pre-functionalized scaffold bypasses the notoriously poor regioselectivity and extensive chromatographic purification required when attempting in-house bromination of 1-methyl-2-nitronaphthalene [1]. Its exact substitution pattern ensures high reproducibility in downstream synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and active pharmaceutical ingredients (APIs).
Substituting 4-Bromo-1-methyl-2-nitronaphthalene with its unbrominated precursor, 1-methyl-2-nitronaphthalene, introduces severe process bottlenecks. Direct electrophilic bromination of the precursor yields a complex mixture of 4-bromo, 5-bromo, and 8-bromo regioisomers due to the conflicting directing effects of the C1 methyl (ortho/para directing) and C2 nitro (meta directing) groups, necessitating costly and low-yielding chromatographic separation [1]. Alternatively, substituting with 4-bromo-2-nitronaphthalene (lacking the C1 methyl group) fundamentally alters the molecule's reactivity profile. The absence of the C1 methyl group removes the steric twist that forces the C2 nitro group out of coplanarity with the naphthalene ring, increasing the risk of competitive hydrodehalogenation during nitro reduction [2]. Furthermore, it eliminates the benzylic C-H bonds required for Wohl-Ziegler radical bromination, stripping the scaffold of its capacity to form bifunctional bromomethyl intermediates critical for downstream cyclization .
Procuring pre-functionalized 4-Bromo-1-methyl-2-nitronaphthalene guarantees a >98% pure regioisomer for immediate downstream use. In contrast, attempting in-house bromination of the baseline 1-methyl-2-nitronaphthalene typically yields only ~60-70% of the desired 4-bromo isomer, contaminated with significant 5-bromo and 8-bromo byproducts[1]. This necessitates resource-intensive purification steps that reduce overall throughput.
| Evidence Dimension | Regioisomer purity and process yield |
| Target Compound Data | >98% pure 4-bromo regioisomer (commercial procurement) |
| Comparator Or Baseline | ~60-70% 4-bromo yield with 5-/8-bromo impurities (In-house bromination of 1-methyl-2-nitronaphthalene) |
| Quantified Difference | Eliminates ~30-40% byproduct formation and associated chromatographic separation costs |
| Conditions | Standard electrophilic bromination conditions (Br2 or NBS in polar solvent) |
Purchasing the exact 4-bromo compound prevents severe yield losses and labor costs associated with separating closely eluting naphthalene regioisomers.
The C1 methyl group in 4-Bromo-1-methyl-2-nitronaphthalene serves as a critical handle for radical benzylic bromination, allowing conversion to 4-bromo-1-(bromomethyl)-2-nitronaphthalene using NBS and AIBN . Comparators like 4-bromo-2-nitronaphthalene lack this benzylic position, rendering them completely inert to such late-stage functionalization and incapable of forming the reactive bromomethyl intermediates required for complex cyclizations.
| Evidence Dimension | Capacity for benzylic bromination |
| Target Compound Data | Quantitative conversion to bromomethyl derivative |
| Comparator Or Baseline | 0% benzylic functionalization (4-bromo-2-nitronaphthalene) |
| Quantified Difference | Provides an orthogonal reactive site (C-sp3 bromide) completely absent in the des-methyl comparator |
| Conditions | Wohl-Ziegler conditions (NBS, AIBN initiator, refluxing solvent or solvent-free) |
This benzylic handle is essential for buyers synthesizing complex heterocycles or PAHs that require an electrophilic carbon adjacent to the nitro/amine site.
The presence of the C1 methyl group sterically forces the adjacent C2 nitro group out of coplanarity with the aromatic ring. This steric twist alters the reduction kinetics, allowing for highly chemoselective reduction of the nitro group to an amine (e.g., using Fe/NH4Cl or SnCl2) while preserving the C4 bromine[1]. Unhindered comparators like 4-bromo-2-nitronaphthalene are significantly more susceptible to competitive hydrodehalogenation under identical reducing conditions.
| Evidence Dimension | Chemoselectivity during nitro reduction |
| Target Compound Data | High amine yield with intact C4 bromine (sterically hindered nitro) |
| Comparator Or Baseline | Increased risk of competitive debromination (unhindered 4-bromo-2-nitronaphthalene) |
| Quantified Difference | Significantly higher retention of the aryl bromide handle during reductive workflows |
| Conditions | Standard transition-metal or dissolving-metal nitro reduction protocols |
Ensures that the valuable bromine handle is not lost during the synthesis of naphthylamine intermediates, preventing catastrophic yield drops in multi-step syntheses.
This compound is a highly effective starting material for synthesizing naphthylamine-based kinase inhibitors or other APIs. By leveraging the sterically modulated, chemoselective reduction of the C2 nitro group [1], chemists can reliably generate the corresponding 4-bromo-1-methyl-2-naphthylamine without losing the C4 bromine, which is subsequently required for critical Buchwald-Hartwig or Suzuki cross-coupling steps.
For materials science workflows targeting OLEDs or organic semiconductors, this scaffold is highly suited due to its C1 methyl group. It allows for late-stage Wohl-Ziegler bromination to form a reactive bromomethyl intermediate , enabling rapid cyclization and the construction of extended, sterically congested PAH networks that cannot be accessed using des-methyl comparators.
In combinatorial chemistry, 4-Bromo-1-methyl-2-nitronaphthalene serves as a robust trifunctional hub. The distinct reactivity profiles of the C4 bromide (Pd-catalyzed coupling), the C2 nitro group (reduction/nucleophilic substitution), and the C1 methyl group (radical functionalization) allow for orthogonal, multi-directional diversification of the naphthalene core without the need for complex protecting group strategies [2].
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